N-[2-(4-chlorophenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including potential applications in medicinal chemistry as inhibitors of various enzymes and receptors. The presence of the 4-chlorophenyl and phenyl groups in its structure suggests potential interactions with biological targets, making it a compound of interest in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved by the cyclization of appropriate precursors, such as 3-amino-1H-pyrazole and 2,4-dichloropyrimidine, under basic conditions.
Substitution Reactions: The introduction of the 4-chlorophenyl and phenyl groups can be accomplished through nucleophilic aromatic substitution reactions. For instance, the reaction of 2-(4-chlorophenyl)ethylamine with the pyrazolo[3,4-d]pyrimidine core in the presence of a suitable base.
Purification: The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes such as cyclin-dependent kinases (CDKs), which are targets for cancer therapy.
Biological Research: The compound can be used to investigate the biological pathways and molecular targets involved in diseases.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These include compounds with similar core structures but different substituents, such as N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Other CDK Inhibitors: Compounds like roscovitine and flavopiridol, which also target CDKs but have different chemical structures.
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other similar compounds. Its combination of the 4-chlorophenyl and phenyl groups with the pyrazolo[3,4-d]pyrimidine core is particularly noteworthy for its potential therapeutic applications.
Properties
Molecular Formula |
C19H16ClN5 |
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Molecular Weight |
349.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H16ClN5/c20-15-8-6-14(7-9-15)10-11-21-18-17-12-24-25(19(17)23-13-22-18)16-4-2-1-3-5-16/h1-9,12-13H,10-11H2,(H,21,22,23) |
InChI Key |
VNDQPSBATCLKPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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